N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide
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Overview
Description
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide is a complex organic compound that features a spirocyclic structure combined with an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form the spirocyclic ketal, followed by reductive amination.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline and an appropriate leaving group.
Formation of the Oxalamide: The final step involves the reaction of the spirocyclic amine with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activity.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity and specificity . The fluorophenyl group can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A simpler spirocyclic compound without the oxalamide and fluorophenyl groups.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide: A related compound with a cinnamamide group instead of the oxalamide.
Uniqueness
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide is unique due to its combination of a spirocyclic structure, an oxalamide functional group, and a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c18-12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-23-17(24-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBAEQFJTXDXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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